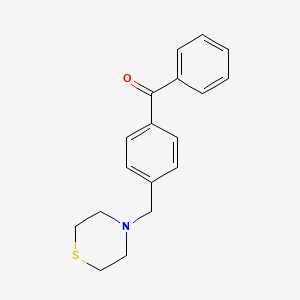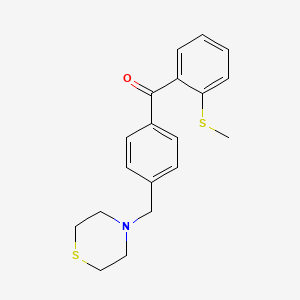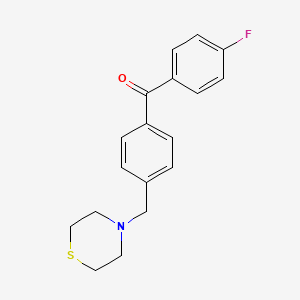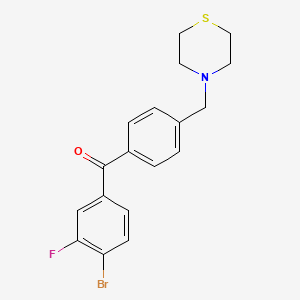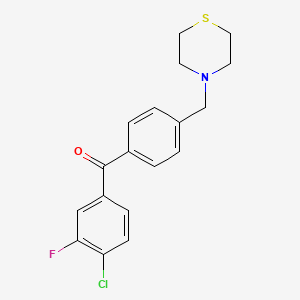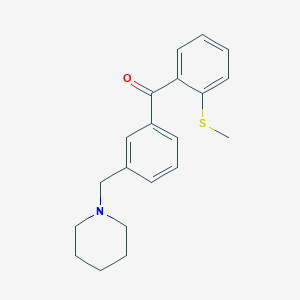
3'-Piperidinomethyl-2-thiomethylbenzophenone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“3’-Piperidinomethyl-2-thiomethylbenzophenone” is a chemical compound with the CAS Number: 898792-84-2 and a molecular weight of 325.47 . It has a linear formula of C20H23NOS .
Molecular Structure Analysis
The IUPAC name for this compound is [2-(methylsulfanyl)phenyl][3-(1-piperidinylmethyl)phenyl]methanone . The InChI code is 1S/C20H23NOS/c1-23-19-11-4-3-10-18(19)20(22)17-9-7-8-16(14-17)15-21-12-5-2-6-13-21/h3-4,7-11,14H,2,5-6,12-13,15H2,1H3 .Wissenschaftliche Forschungsanwendungen
Fluorescence-Tagged Histamine H3 Receptor Ligands
Research involving (3‐phenoxypropyl)piperidine derivatives, including 3'-Piperidinomethyl-2-thiomethylbenzophenone, has led to the development of fluorescence-tagged nonimidazole histamine H3 receptor ligands. These compounds have been synthesized from piperidine and demonstrate high affinities for the histamine H3 receptor, with potential applications in identifying and understanding binding sites on the receptor (Amon et al., 2007).
Antibacterial Evaluation
Studies have shown that compounds like 3-Farnesyl-2-hydroxybenzoic acid, derived from piperidine analogs, exhibit antibacterial properties against both Gram-positive and Gram-negative bacteria, including Escherichia coli and Staphylococcus aureus. This research focuses on synthesizing and evaluating natural antibacterial compounds and their analogs (Malami et al., 2014).
Antiestrogenic Compounds
Research on 3-aroyl-2-arylbenzo[b]thiophene derivatives, related to the structure of 3'-Piperidinomethyl-2-thiomethylbenzophenone, has led to the development of potent antiestrogenic compounds. These compounds show promise in treating conditions like estrogen-dependent tumors, demonstrating significant antagonism to estradiol (Jones et al., 1984).
Antisecretory Activity in Gastric Acid Secretion
Compounds like N-[3-(3-(piperidinomethyl)phenoxy)propyl]butanamides, which are structurally related to 3'-Piperidinomethyl-2-thiomethylbenzophenone, have been studied for their antisecretory activity in histamine-induced gastric acid secretion. These compounds have shown potential as therapeutic agents in treating conditions like ulcers (Ueda et al., 1991).
Antitubercular Agents
A series of novel compounds, including piperidine and piperazine appended dibenzo[b,d]thiophene-1,2,3-triazoles, have been synthesized and evaluated for their antitubercular activity against Mycobacterium tuberculosis. These studies contribute to the development of new antitubercular drugs (Pulipati et al., 2016).
Antileukemic Activity
Research on novel 2‐(4‐(2,4‐dimethoxybenzoyl)phenoxy)‐1‐(4‐(3‐(piperidin‐4‐yl)propyl) piperidin‐1‐yl)ethanone derivatives has shown promising antileukemic activity against human leukemic cell lines. These studies are significant in the context of developing new therapeutic agents for leukemia (Vinaya et al., 2012).
Eigenschaften
IUPAC Name |
(2-methylsulfanylphenyl)-[3-(piperidin-1-ylmethyl)phenyl]methanone |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23NOS/c1-23-19-11-4-3-10-18(19)20(22)17-9-7-8-16(14-17)15-21-12-5-2-6-13-21/h3-4,7-11,14H,2,5-6,12-13,15H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ORCIEPKAXJAJCO-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=CC=CC=C1C(=O)C2=CC=CC(=C2)CN3CCCCC3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23NOS |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60643134 |
Source


|
| Record name | [2-(Methylsulfanyl)phenyl]{3-[(piperidin-1-yl)methyl]phenyl}methanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60643134 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
325.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3'-Piperidinomethyl-2-thiomethylbenzophenone | |
CAS RN |
898792-84-2 |
Source


|
| Record name | Methanone, [2-(methylthio)phenyl][3-(1-piperidinylmethyl)phenyl]- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=898792-84-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | [2-(Methylsulfanyl)phenyl]{3-[(piperidin-1-yl)methyl]phenyl}methanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60643134 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-[8-(1,4-Dioxa-8-azaspiro[4.5]decyl)methyl]benzophenone](/img/structure/B1325573.png)
![4'-[8-(1,4-Dioxa-8-azaspiro[4.5]decyl)methyl]-3-fluorobenzophenone](/img/structure/B1325574.png)
![4-Bromo-4'-[8-(1,4-dioxa-8-azaspiro[4.5]decyl)methyl]-3-fluorobenzophenone](/img/structure/B1325576.png)
![4'-[8-(1,4-Dioxa-8-azaspiro[4.5]decyl)methyl]-2-fluorobenzophenone](/img/structure/B1325578.png)
![4'-[8-(1,4-Dioxa-8-azaspiro[4.5]decyl)methyl]-2-trifluoromethylbenzophenone](/img/structure/B1325579.png)
![3-Chloro-4'-[8-(1,4-dioxa-8-azaspiro[4.5]decyl)methyl]-5-fluorobenzophenone](/img/structure/B1325582.png)
![2,4-Difluoro-4'-[8-(1,4-dioxa-8-azaspiro[4.5]decyl)methyl]benzophenone](/img/structure/B1325584.png)
![3,4-Difluoro-4'-[8-(1,4-dioxa-8-azaspiro[4.5]decyl)methyl]benzophenone](/img/structure/B1325585.png)
